(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused heterocyclic core (pyrroloquinoxaline) and functionalized with an allyl group, an amino substituent, and a Schiff base moiety derived from 2-methoxybenzaldehyde. Its structure combines electron-rich aromatic systems (quinoxaline and methoxybenzylidene) with a flexible allyl chain, which may influence solubility, bioavailability, and target binding.
Propriétés
IUPAC Name |
2-amino-1-[(E)-(2-methoxyphenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-3-12-24-22(29)18-19-21(27-16-10-6-5-9-15(16)26-19)28(20(18)23)25-13-14-8-4-7-11-17(14)30-2/h3-11,13H,1,12,23H2,2H3,(H,24,29)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBHYTCRWBDILG-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.442 g/mol. The IUPAC name is 2-amino-1-[(E)-(2-methoxyphenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide. The structure features a pyrroloquinoxaline core which is known for various biological activities.
Synthesis
The compound can be synthesized through a multistep reaction involving the condensation of appropriate amines and aldehydes under controlled conditions. The synthesis typically employs methods such as the Knoevenagel condensation to form the imine linkage, followed by further modifications to introduce the allyl group and other functional groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrroloquinoxaline derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as Sirt6 activation, which has been linked to tumor growth suppression in xenograft models .
Anti-inflammatory Effects
Research indicates that derivatives of pyrroloquinoxaline can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. For example, certain analogs have shown effectiveness in reducing inflammation in models of acute lung injury and other inflammatory conditions .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Some studies suggest that related compounds possess significant antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .
Case Studies
The biological activities of (E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide are believed to be mediated through several pathways:
- Sirtuin Activation : Activation of Sirt6 leads to enhanced deacetylation of histones, promoting tumor suppressor gene expression.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : It regulates inflammatory cytokines by inhibiting NF-kB signaling pathways.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related N-allyl quinoxaline derivative showed potent activity against A594 and MCF-7 cancer cells with IC50 values of 0.86 µM and 1.06 µM, respectively . This suggests that the pyrroloquinoxaline scaffold may be effective in targeting cancer cells.
Antioxidant Activity
The antioxidant properties of Schiff base ligands derived from similar structures have been investigated, indicating that these compounds can effectively scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases . The structure of (E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may contribute to its ability to act as an antioxidant.
Neuropharmacological Effects
The compound's potential as an anticonvulsant has been explored through structure-activity relationship studies. Analogous compounds have shown efficacy in animal seizure models, suggesting that modifications to the pyrroloquinoxaline core can enhance anticonvulsant properties . The mechanism may involve modulation of sodium channels, which are critical in neuronal excitability.
Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide with various biological targets. These studies help elucidate the interaction mechanisms at the molecular level, providing insights into how structural modifications can enhance biological activity.
Comparaison Avec Des Composés Similaires
Structural Variations and Key Modifications
The following compounds share the pyrrolo[2,3-b]quinoxaline carboxamide scaffold but differ in substituents, which significantly alter their physicochemical and biological properties:
Impact of Substituents on Bioactivity
- Electron-Donating vs. In contrast, the 3-hydroxy analog introduces hydrogen-bonding capability, which may improve binding specificity but reduce membrane permeability. The pyridinylmethylene variant replaces the methoxy group with a nitrogen-containing heterocycle, enabling interactions with metal ions or acidic residues in enzymes.
- N-Substituent Flexibility: The allyl group in the target compound offers moderate flexibility, balancing steric effects and conformational adaptability.
Pharmacological Implications
While direct bioactivity data for the target compound are absent in the provided evidence, insights can be drawn from analogs:
- Ferroptosis Induction: Pyrroloquinoxaline derivatives are implicated in ferroptosis (iron-dependent cell death) due to their redox-active cores . The methoxy and allyl groups in the target compound may enhance ROS generation, a key ferroptosis mechanism.
- Enzyme Inhibition: The pyridinylmethylene analog could inhibit kinases or oxidoreductases via chelation or π-stacking, a property less pronounced in the methoxy variant.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
